4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is an organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.2]octane framework with a diethylamino group attached to a methylene bridge, making it a versatile molecule in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine typically involves the Diels-Alder reaction, followed by functional group modifications. One common method includes the reaction of benzylidene acetone with thiocyanates derived from secondary amines to form 4-aminobicyclo[2.2.2]octan-2-ones . This intermediate can then be further modified to introduce the diethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of metal-free conditions and organic bases can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: It is explored for its potential in developing new pharmaceuticals due to its unique structure and reactivity.
Material Science: The compound is used in the synthesis of metal-organic frameworks and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine involves its ability to act as a nucleophile or base in organic reactions. It can facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic pathways. The bicyclic structure provides rigidity and stability, enhancing its reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
Bicyclo[2.1.1]hexane: A valuable structure in bio-active compounds.
Uniqueness
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is unique due to its diethylamino group, which imparts distinct reactivity and functionalization potential compared to other bicyclic compounds. This makes it a valuable tool in synthetic organic chemistry and catalysis.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(diethylaminomethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)11-12-5-8-13(14,9-6-12)10-7-12/h3-11,14H2,1-2H3 |
InChI Key |
HIPNBTVKGADOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC12CCC(CC1)(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.